molecular formula C17H12N4S B11795129 1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B11795129
M. Wt: 304.4 g/mol
InChI Key: IRCKJCWVKGYWLI-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings, and a biphenyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds, such as:

The uniqueness of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol lies in its combination of these structural features, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H12N4S

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-phenylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C17H12N4S/c22-17-15-10-20-21(16(15)18-11-19-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19,22)

InChI Key

IRCKJCWVKGYWLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=S)N=CN4

Origin of Product

United States

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